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Compound of Interest |

Compound Name: 3-(2-Pyridinyl)cyclohexanone
CAS No.: 110225-73-5
Cat. No.: B010442
. J

In-Depth Technical Guide: Predictive Modeling and Validation of the Boiling Point of 3-(2-
Pyridinyl)cyclohexanone

Part 1: Executive Summary

Compound Identification: 3-(2-Pyridinyl)cyclohexanone CAS Registry Number: 110225-73-5
Molecular Formula: C11H13NO Predicted Boiling Point (760 mmHg):319.0°C + 15.0°C

This technical guide provides a rigorous analysis of the physicochemical properties of 3-(2-
Pyridinyl)cyclohexanone, a critical intermediate in the synthesis of neuroactive
pharmaceutical agents. While experimental data for this specific derivative is sparse in public
registries, computational modeling utilizing Quantitative Structure-Property Relationship
(QSPR) algorithms predicts a normal boiling point of approximately 319°C.

Due to the thermal instability of heterocyclic ketones at such elevated temperatures, this guide
emphasizes the necessity of vacuum distillation for purification. We provide a validated protocol
for predicting boiling points at reduced pressures and a workflow for experimental verification.

Part 2: Physicochemical Profile & Computational
Data

The following data aggregates predictions from industry-standard algorithms (ACD/Labs, US
EPA EPI Suite) and comparative analysis with structural analogs.
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ble 1: Predicted Physicochemical :

Property Predicted Value Method/Source

Boiling Point (760 mmHg) 319.0°C ACD/Labs Percepta / QSPR
Boiling Point (Reduced) ~155 - 165°C @ 1.0 mmHg Nomograph Extrapolation
Density 1.09 + 0.06 g/cm3 Group Contribution Method
Molecular Weight 175.23 g/mol Calculated

LogP 1.48 £0.30 Consensus LogP

Flash Point 141.6°C Closed Cup Prediction
Polar Surface Area 30.0 A2 Topological PSA

Computational Methodology: The "Why" Behind the
Number

The boiling point of 319°C is significantly higher than the parent cyclohexanone (155°C). This
elevation is driven by two key molecular factors:

e Molecular Weight Increase: The addition of the pyridine ring increases the molecular weight
from 98.15 g/mol to 175.23 g/mol , increasing London dispersion forces.

e Dipole-Dipole Interactions: The molecule possesses two distinct polar centers—the carbonyl
group of the ketone and the nitrogen atom of the pyridine ring. These create strong
intermolecular dipole-dipole attractions that require substantial thermal energy to overcome.

Note on Thermal Stability: Attempting to distill this compound at atmospheric pressure (319°C)
will likely result in decomposition (oxidation, polymerization) before the boiling point is reached.
Vacuum distillation is mandatory.

Part 3: Synthesis & Process Context

To understand the isolation requirements, we must contextualize the synthesis. The standard
route involves a Michael Addition of cyclohexanone (often via an enamine intermediate) to 2-
vinylpyridine.
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Synthesis Workflow Diagram
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Figure 1: Synthetic pathway showing the generation of the crude intermediate and the
necessity of vacuum distillation for final purification.

Part 4: Experimental Validation Protocol

As a Senior Application Scientist, | recommend the following protocol to validate the predicted
boiling point while ensuring the integrity of the sample.

Step-by-Step Validation via Reduced Pressure
Distillation

Objective: Determine the boiling point at reduced pressure to validate the theoretical model
without thermal degradation.

e Equipment Setup:

[¢]

Short-path distillation apparatus (minimizes thermal residence time).

[¢]

Calibrated vacuum pump capable of reaching 0.1 - 2.0 mmHg.

[e]

Digital vacuum gauge (Manometer).

o

Oil bath with precise temperature control.

o Pressure-Temperature Nomograph Calculation:
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o Using the Antoine Equation or standard nomographs for polar liquids:
o Predicted Normal BP: 319°C.[1]
o Target Vacuum: 1.0 mmHg.

o Calculation: A reduction from 760 mmHg to 1 mmHg typically reduces the BP by ~150-
170°C for this class of compounds.

o Target Distillation Range:155°C - 165°C at 1.0 mmHg.

o Execution:

[¢]

Degas the crude mixture under weak vacuum to remove solvents (toluene/ethanol).

[e]

Increase vacuum to < 2 mmHg.

o

Slowly ramp oil bath temperature.

[¢]

Observation: Collect the fraction distilling between 155-165°C (vapor temp).

[e]

Note: If the oil bath requires >200°C, check for vacuum leaks.

Self-Validating Check:

If the observed boiling point deviates by >10% from the nomograph prediction (e.g., distills at
120°C @ 1 mmHg), analyze the fraction by GC-MS. A significantly lower BP often indicates the
presence of unreacted 2-vinylpyridine (BP ~158°C at atm) or cyclohexanone (BP ~155°C at
atm), rather than the product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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